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Dimethoxyphenyl)ethanamine

Abstract

1-(3,5-Dimethoxyphenyl)ethanamine is a substituted phenethylamine characterized by a
dimethoxy substitution pattern on the aromatic ring and an alpha-methyl group on the
ethylamine side chain. This structure places it in a class of compounds with significant potential
for interacting with central nervous system targets. As an analog of pharmacologically active
agents like mescaline and various amphetamine derivatives, understanding its chemical
properties is paramount for researchers in medicinal chemistry and drug development. This
guide provides a comprehensive overview of the compound's molecular structure, plausible
synthetic pathways, detailed physicochemical and spectroscopic characterization, chemical
reactivity, and a predicted pharmacological profile based on established structure-activity
relationships within the phenethylamine class. The document is intended to serve as a
foundational resource for scientists investigating this and related molecules.

Introduction and Molecular Overview

1-(3,5-Dimethoxyphenyl)ethanamine belongs to the broad class of phenethylamines, a group
of compounds that includes endogenous neurotransmitters, pharmaceuticals, and potent
psychoactive substances. Its core structure consists of a benzene ring substituted with an
aminoethyl side chain. The specific features that define this molecule are:
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o 3,5-Dimethoxy Substitution: Two methoxy (-OCHs) groups are positioned at the meta
positions of the phenyl ring. This substitution pattern significantly influences the molecule's
electronic properties and its potential to interact with biological receptors.

o Alpha-Methylation: The presence of a methyl group on the carbon atom alpha to the amine
group (the carbon attached to the phenyl ring is beta) creates a chiral center. This alpha-
methylation is known to increase metabolic resistance and often enhances potency
compared to non-methylated phenethylamine counterparts.[1]

This compound is structurally related to several well-studied psychoactive compounds,
including mescaline (3,4,5-trimethoxyphenethylamine) and TMA (trimethoxyamphetamine). Its
properties can be inferred by comparing its structure to these analogs, making it a molecule of
interest for exploring structure-activity relationships (SAR) at serotonergic receptors.[2][3]

Key Identifiers and Computed Properties

The following table summarizes the primary identifiers and computed physicochemical
properties for 1-(3,5-Dimethoxyphenyl)ethanamine. These values are computationally
derived and provide a baseline for experimental validation.

Property Value Source

1-(3,5-dimethoxyphenyl)ethan-

IUPAC Name ]

1l-amine
Molecular Formula C10H15NO2 (Calculated)
Molecular Weight 181.23 g/mol PubChem[4]
Exact Mass 181.1103 Da PubCheml[4]
XLogP3-AA (LogP) 1.2 PubChem[4]
Hydrogen Bond Donor Count 1 PubChem[4]
Hydrogen Bond Acceptor

3 PubChem[4]
Count
Rotatable Bond Count 4 PubChem[4]
Topological Polar Surface Area  44.5 A2 PubChem[4]
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Synthesis and Purification

The synthesis of 1-(3,5-Dimethoxyphenyl)ethanamine can be achieved through several
established routes for producing alpha-methylated phenethylamines. A common and reliable
method involves the Henry reaction (nitroaldol condensation) followed by the reduction of the
resulting nitroalkene. This approach offers good yields and utilizes readily available starting

materials.

Proposed Synthetic Workflow

The logical flow for the synthesis begins with the condensation of 3,5-dimethoxybenzaldehyde
with nitroethane to form the intermediate nitrostyrene derivative, which is then reduced to the
target primary amine.
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Caption: Proposed synthetic workflow for 1-(3,5-Dimethoxyphenyl)ethanamine.

Experimental Protocol: Synthesis via Henry Reaction
and Reduction

Causality: This two-step protocol is chosen for its efficiency. The Henry reaction is a classic C-
C bond-forming reaction ideal for creating the carbon skeleton. The subsequent reduction of
the nitro group is a robust transformation. Lithium aluminum hydride (LiAlHa4) is selected as the
reducing agent for its effectiveness in converting nitroalkenes directly to amines in high yield.
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Step 1: Synthesis of 1-(3,5-Dimethoxyphenyl)-2-nitroprop-1-ene

Reactant Preparation: To a round-bottom flask, add 3,5-dimethoxybenzaldehyde (1.0 eq),
nitroethane (1.5 eq), and a catalytic amount of ammonium acetate (0.2 eq).

Reaction: Add glacial acetic acid to serve as the solvent and heat the mixture to reflux
(approx. 100-110 °C) for 2-4 hours. The progress of the reaction should be monitored by
Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour
the mixture into ice water, which will cause the crude product to precipitate.

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold
water. The resulting yellow solid can be recrystallized from ethanol or a similar solvent to
yield the purified nitrostyrene intermediate.

Step 2: Reduction to 1-(3,5-Dimethoxyphenyl)ethanamine

Reactant Preparation: In a dry, inert atmosphere (e.g., under argon or nitrogen), prepare a
suspension of lithium aluminum hydride (LiAlH4, approx. 3.0 eq) in anhydrous
tetrahydrofuran (THF) in a three-neck flask equipped with a dropping funnel and a
condenser.

Addition of Intermediate: Dissolve the 1-(3,5-dimethoxyphenyl)-2-nitroprop-1-ene (1.0 eq)
from Step 1 in anhydrous THF and add it dropwise to the LiAlH4 suspension while stirring
and cooling the flask in an ice bath. Rationale: This exothermic reaction must be controlled to
prevent side reactions.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and
then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH4 by
the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide
solution, and then more water (Fieser workup). This procedure is critical for safely
neutralizing the reactive hydride and producing a granular precipitate that is easy to filter.
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« Isolation and Purification: Filter the resulting aluminum salts and wash the filter cake with
additional THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure to obtain the crude amine. The final product
can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic and Physicochemical
Characterization

Structural elucidation and confirmation rely on a combination of spectroscopic techniques. The
following data are predicted based on the known effects of the functional groups present in the

molecule.
Technique Predicted Observations
o (ppm): ~1.3-1.4 (d, 3H, -CHs), ~1.5-2.0 (br s,
2H, -NH-), 3.7-3.8 (s, 6H, -OCHs), ~4.0-4.2 (q,
1H NMR

1H, -CH-NH2), ~6.3-6.5 (m, 3H, Ar-H). Note:
Solvent is typically CDCIz or DMSO-de.[5]

& (ppm): ~25 (-CHs), ~50 (-CH-NHz2), ~55 (-
13C NMR OCHs), ~98 (Ar-C4), ~105 (Ar-C2, C6), ~148
(Ar-C1), ~160 (Ar-C3, C5).

3300-3400 (N-H stretch, primary amine), 2850-
3000 (C-H stretch, aliphatic & aromatic), ~1600

IR (cm™2) o
& ~1450 (C=C aromatic ring stretch), 1200-1250
(C-O stretch, aryl ether).[6]
m/z: 181 (M™*, molecular ion), 166 ([M-CHs]*),
151 (base peak, [M-CHzNHz]*, benzylic

MS (El)

cleavage). The fragmentation is dominated by

the loss of the aminoethyl side chain.[7][8]

Chemical Reactivity and Stability

The chemical behavior of 1-(3,5-Dimethoxyphenyl)ethanamine is primarily dictated by the
basicity and nucleophilicity of the primary amine group.
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e Basicity and Salt Formation: As a primary amine, the compound is basic and will readily
react with acids to form ammonium salts (e.g., hydrochloride or sulfate salts). This is often
done to improve the compound's crystallinity, stability, and water solubility.

o Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a potent
nucleophile. It can undergo acylation with acid chlorides or anhydrides to form amides, and it
can react with aldehydes and ketones to form imines.

» Stability and Storage: Like many phenethylamines, it is susceptible to aerial oxidation over
time, which can lead to discoloration and the formation of impurities. For long-term storage, it
is recommended to keep the compound in its salt form in a cool, dark, and dry place,
preferably under an inert atmosphere.[9]

Predicted Pharmacological Profile

Disclaimer: The following profile is inferred from established structure-activity relationships of
analogous phenethylamine derivatives and has not been empirically verified for this specific
compound.

The primary pharmacological targets for psychedelic phenethylamines are serotonin (5-HT)
receptors, particularly the 5-HT2 subfamily.[2][3]

Mechanism of Action

1-(3,5-Dimethoxyphenyl)ethanamine is predicted to act as a potent agonist or partial agonist
at the serotonin 5-HT2A receptor. This interaction is the principal mechanism underlying the
psychedelic effects of related compounds.[1][10] Agonism at this G-protein coupled receptor
(GPCR) activates the Gg/11 signaling pathway, leading to the stimulation of phospholipase C
(PLC) and subsequent downstream signaling cascades.
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Caption: Predicted signaling pathway of 1-(3,5-Dimethoxyphenyl)ethanamine at the 5-HT2A
receptor.

Structure-Activity Relationship (SAR) Insights

o Alpha-Methylation: Compared to its non-methylated analog (3,5-dimethoxyphenethylamine),
the alpha-methyl group is expected to increase metabolic stability by sterically hindering
monoamine oxidase (MAO) enzymes.[11] This typically results in a longer duration of action
and increased oral bioavailability.[1]

o 3,5-Dimethoxy Pattern: The substitution pattern is less common among well-known
psychedelics, which often feature 2,5- or 2,4,5- substitutions. Research on mescaline
analogs suggests that the precise positioning of methoxy groups is critical for 5-HT2A
receptor affinity and efficacy.[2][3] The 3,5-pattern may confer a unique selectivity and
potency profile at various serotonin receptor subtypes (e.g., 5-HT2A vs. 5-HT2C) compared
to other isomers.

Conclusion and Future Directions

1-(3,5-Dimethoxyphenyl)ethanamine is a structurally intriguing phenethylamine with a
predicted pharmacological profile centered on serotonin receptor agonism. Its chemical
properties are largely governed by its primary amine functionality and dimethoxylated phenyl
ring. The synthetic route presented is robust and allows for accessible production for research
purposes.

Future research should focus on:

» Empirical Validation: Performing the synthesis and full spectroscopic characterization to
confirm the predicted data.

o Chiral Separation: Resolving the racemic mixture into its (R)- and (S)-enantiomers and
evaluating them separately, as pharmacological activity is often stereospecific in this class of
compounds.

« In Vitro Pharmacology: Conducting receptor binding and functional assays to determine its
affinity and efficacy at a panel of CNS receptors, especially 5-HT2A, 5-HT2B, and 5-HT2C.
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» Metabolic Studies: Investigating its metabolic fate in vitro and in vivo to understand its
pharmacokinetic profile.

This molecule represents a valuable tool for probing the complex structure-activity relationships
of psychedelic compounds and may serve as a scaffold for the development of novel CNS
research probes or therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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